molecular formula C9H7BrFN5O B1438069 N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1094384-63-0

N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide

Cat. No. B1438069
M. Wt: 300.09 g/mol
InChI Key: UYLXXKAKSRZHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide, also known as BFTA, is an organic compound with a wide range of applications in scientific research. It is a small molecule that acts as a non-nucleoside reverse transcriptase inhibitor, which can be used to inhibit the activity of enzymes involved in the replication of viruses. It has also been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a fluorescent probe for biological studies.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has a wide range of applications in scientific research. It has been used as an inhibitor of reverse transcriptase, which is an enzyme involved in the replication of viruses. In addition, it has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a fluorescent probe for biological studies.

Mechanism Of Action

N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide acts as a non-nucleoside reverse transcriptase inhibitor. This means that it binds to the active site of the enzyme, preventing it from binding to its substrate. This prevents the enzyme from completing its function and thus inhibits the replication of the virus.

Biochemical And Physiological Effects

N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of inhibitors on the replication of viruses. In addition, it has been used to study the effects of metal complexes on enzyme activity, and as a fluorescent probe for biological studies.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use, such as its instability in acidic environments and its potential to cause irritation to the skin, eyes, and respiratory system.

Future Directions

Future research on N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide could focus on its potential applications in drug development and its use as a fluorescent probe for biological studies. Additionally, further research could be conducted on its mechanism of action, its biochemical and physiological effects, and its stability in different environments. Additionally, further research could be conducted on its potential applications in drug development, its use as a fluorescent probe for biological studies, and its stability in different environments. Finally, further research could be conducted on its potential to cause irritation to the skin, eyes, and respiratory system.

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN5O/c10-7-3-6(11)1-2-8(7)13-9(17)4-16-5-12-14-15-16/h1-3,5H,4H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLXXKAKSRZHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)NC(=O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
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N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
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N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
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N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
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N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
Reactant of Route 6
N-(2-bromo-4-fluorophenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide

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